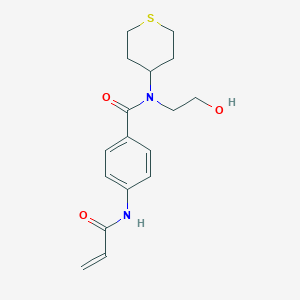
N-(2-Hydroxyethyl)-4-(prop-2-enoylamino)-N-(thian-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxyethyl)-4-(prop-2-enoylamino)-N-(thian-4-yl)benzamide, also known as HET0016, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. HET0016 has been found to inhibit the activity of a specific enzyme called 20-HETE, which is involved in the regulation of blood pressure, inflammation, and angiogenesis.
Aplicaciones Científicas De Investigación
N-(2-Hydroxyethyl)-4-(prop-2-enoylamino)-N-(thian-4-yl)benzamide has been studied extensively in various scientific research applications. One of the most significant applications of N-(2-Hydroxyethyl)-4-(prop-2-enoylamino)-N-(thian-4-yl)benzamide is in the field of hypertension. The inhibition of 20-HETE by N-(2-Hydroxyethyl)-4-(prop-2-enoylamino)-N-(thian-4-yl)benzamide has been found to lower blood pressure in animal models. N-(2-Hydroxyethyl)-4-(prop-2-enoylamino)-N-(thian-4-yl)benzamide has also been studied for its anti-inflammatory properties. Inhibition of 20-HETE by N-(2-Hydroxyethyl)-4-(prop-2-enoylamino)-N-(thian-4-yl)benzamide has been found to reduce the production of pro-inflammatory cytokines. Additionally, N-(2-Hydroxyethyl)-4-(prop-2-enoylamino)-N-(thian-4-yl)benzamide has been studied for its potential anti-cancer properties. Inhibition of 20-HETE by N-(2-Hydroxyethyl)-4-(prop-2-enoylamino)-N-(thian-4-yl)benzamide has been found to reduce the growth and proliferation of cancer cells.
Mecanismo De Acción
N-(2-Hydroxyethyl)-4-(prop-2-enoylamino)-N-(thian-4-yl)benzamide inhibits the activity of 20-HETE by binding to the active site of the enzyme. 20-HETE is involved in the regulation of blood pressure, inflammation, and angiogenesis. Inhibition of 20-HETE by N-(2-Hydroxyethyl)-4-(prop-2-enoylamino)-N-(thian-4-yl)benzamide leads to a reduction in blood pressure, inflammation, and angiogenesis.
Biochemical and Physiological Effects:
Inhibition of 20-HETE by N-(2-Hydroxyethyl)-4-(prop-2-enoylamino)-N-(thian-4-yl)benzamide has been found to have various biochemical and physiological effects. N-(2-Hydroxyethyl)-4-(prop-2-enoylamino)-N-(thian-4-yl)benzamide has been found to lower blood pressure in animal models. Inhibition of 20-HETE by N-(2-Hydroxyethyl)-4-(prop-2-enoylamino)-N-(thian-4-yl)benzamide has also been found to reduce the production of pro-inflammatory cytokines. Additionally, N-(2-Hydroxyethyl)-4-(prop-2-enoylamino)-N-(thian-4-yl)benzamide has been found to reduce the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(2-Hydroxyethyl)-4-(prop-2-enoylamino)-N-(thian-4-yl)benzamide in lab experiments is its specificity for 20-HETE. N-(2-Hydroxyethyl)-4-(prop-2-enoylamino)-N-(thian-4-yl)benzamide does not inhibit other enzymes or receptors, which makes it a valuable tool for studying the role of 20-HETE in various biological processes. However, one of the limitations of using N-(2-Hydroxyethyl)-4-(prop-2-enoylamino)-N-(thian-4-yl)benzamide is its solubility in water. N-(2-Hydroxyethyl)-4-(prop-2-enoylamino)-N-(thian-4-yl)benzamide is not very soluble in water, which can make it difficult to administer in lab experiments.
Direcciones Futuras
There are several future directions for the study of N-(2-Hydroxyethyl)-4-(prop-2-enoylamino)-N-(thian-4-yl)benzamide. One direction is to study the potential therapeutic applications of N-(2-Hydroxyethyl)-4-(prop-2-enoylamino)-N-(thian-4-yl)benzamide in the treatment of hypertension, inflammation, and cancer. Another direction is to study the potential side effects of N-(2-Hydroxyethyl)-4-(prop-2-enoylamino)-N-(thian-4-yl)benzamide, as well as its pharmacokinetics and pharmacodynamics. Additionally, further research is needed to understand the role of 20-HETE in various biological processes and diseases.
Métodos De Síntesis
The synthesis of N-(2-Hydroxyethyl)-4-(prop-2-enoylamino)-N-(thian-4-yl)benzamide involves a series of chemical reactions. The starting material is 4-aminobenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-hydroxyethylamine to form the amide intermediate. The amide intermediate is then reacted with acryloyl chloride to form the final product, N-(2-Hydroxyethyl)-4-(prop-2-enoylamino)-N-(thian-4-yl)benzamide.
Propiedades
IUPAC Name |
N-(2-hydroxyethyl)-4-(prop-2-enoylamino)-N-(thian-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-2-16(21)18-14-5-3-13(4-6-14)17(22)19(9-10-20)15-7-11-23-12-8-15/h2-6,15,20H,1,7-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPNQMWAUWEFPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C(=O)N(CCO)C2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

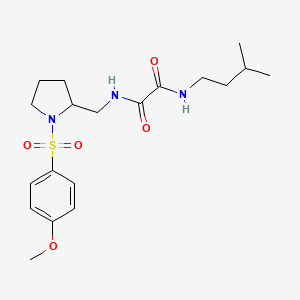
![[4-(Ethenyloxy)phenyl]methanol](/img/structure/B2751391.png)
![[(E)-(3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene)amino]urea](/img/structure/B2751394.png)
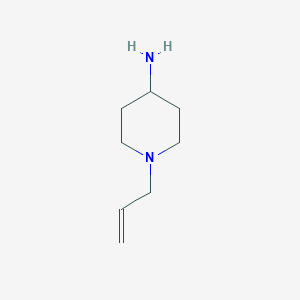
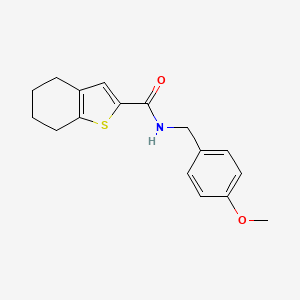
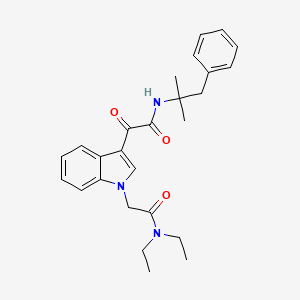

![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methoxybenzamide](/img/structure/B2751401.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]acetamide](/img/structure/B2751406.png)
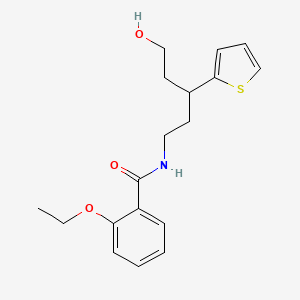
![2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)propanamide](/img/structure/B2751411.png)
![3-(3,4-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2751412.png)
